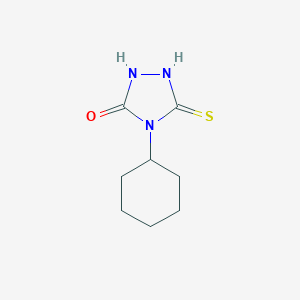

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPFBACBJJYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372475 | |

| Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119185-58-9 | |

| Record name | 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119185-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one

Introduction

This compound, a heterocyclic compound with the CAS Number 119185-58-9, belongs to the versatile family of 1,2,4-triazoles.[1][2][3] This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities.[4][5] The incorporation of a cyclohexyl group and a mercapto functionality into the triazole ring system imparts specific physicochemical characteristics that influence its solubility, reactivity, and potential as a pharmacophore. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of this molecule, offering field-proven insights for its utilization in research and development.

Synthesis and Molecular Structure

General Synthetic Protocol:

-

Formation of the Hydrazide: The synthesis often commences with the reaction of a cyclohexyl isothiocyanate with a hydrazine derivative to form the corresponding thiosemicarbazide.

-

Cyclization: The thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, through intramolecular condensation to form the 1,2,4-triazole ring. The reaction mixture is typically refluxed to drive the reaction to completion.

-

Acidification and Isolation: Upon cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired product. The solid product is then collected by filtration, washed with water to remove any inorganic impurities, and dried.

-

Recrystallization: For purification, the crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.[7]

Caption: A generalized workflow for the synthesis of the target compound.

The molecular structure of the title compound features a five-membered 1,2,4-triazole ring, which can exist in tautomeric forms (thione and thiol). The presence of the bulky, non-polar cyclohexyl group at the N4 position significantly influences the molecule's conformation and physical properties. X-ray crystallographic studies of similar compounds, such as 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, reveal that the cyclohexyl ring typically adopts a chair conformation.[8]

Physicochemical Properties

A comprehensive dataset of the physicochemical properties of this compound is not extensively reported in the literature. However, based on the properties of structurally related 1,2,4-triazole derivatives, the following characteristics can be anticipated.

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₈H₁₃N₃OS |

| Molecular Weight | 199.27 g/mol |

| Appearance | Likely a white to off-white crystalline solid.[7] |

| Melting Point | Expected to be a relatively high melting solid, characteristic of heterocyclic compounds with intermolecular hydrogen bonding capabilities. For comparison, 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a melting point of 156°C.[7] |

| Solubility | Due to the non-polar cyclohexyl group, solubility in water is expected to be low. It is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[7] |

| Tautomerism | The molecule can exist in thione (=S) and thiol (-SH) tautomeric forms. The thione form is generally predominant in the solid state for similar 1,2,4-triazole-3-thiones, as confirmed by spectroscopic and crystallographic data.[8] |

| pKa | The mercapto group is expected to be weakly acidic, while the triazole ring nitrogens can exhibit basic properties. The exact pKa values would require experimental determination. |

Spectral Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3100 | N-H stretching vibration |

| 2930-2850 | C-H stretching (cyclohexyl) |

| ~1600 | C=N stretching vibration |

| ~1280 | C=S stretching vibration |

For instance, related 4,5-disubstituted 1,2,4-triazole-3-thiols exhibit N-H stretching bands around 3200 cm⁻¹ and C=S stretching bands near 1285 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5-13.5 | Singlet | N-H proton of the triazole ring (can be broad and exchangeable with D₂O) |

| ~1.1-2.0 | Multiplet | Protons of the cyclohexyl ring (CH₂) |

| ~4.5 | Multiplet | Methine proton of the cyclohexyl ring attached to the nitrogen (CH-N) |

In similar compounds, the protons of the cyclohexane system appear as multiplets in the range of 1.11-1.92 ppm for the CH₂ groups and around 2.80 ppm for the CH proton.[6]

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbons of the triazole ring and the cyclohexyl group. The C=S carbon would typically appear at a downfield chemical shift.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[9] The title compound, with its specific substitution pattern, may possess various pharmacological properties.

-

Antimicrobial and Antifungal Activity: The 1,2,4-triazole nucleus is a key component in several antifungal drugs. The mercapto group can also contribute to antimicrobial effects.

-

Anticancer Activity: Many S-substituted 1H-5-mercapto-1,2,4-triazole derivatives have been investigated as antiproliferative agents in various cancer cell lines.[9] They can act as inhibitors of key enzymes in cancer signaling pathways.

-

Other Potential Activities: Computer-based predictions for structurally related compounds have suggested potential as ligase inhibitors, interferon agonists, antihypertensives, and antiviral agents.[6]

Caption: Potential therapeutic areas for the title compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characteristics, drawing upon data from closely related compounds where specific information is lacking. The versatile 1,2,4-triazole scaffold, combined with the unique features of the cyclohexyl and mercapto substituents, makes this compound a promising candidate for further investigation and development in various scientific disciplines.

References

-

Saidov, N. B., Georgiyants, V. A., & Garna, N. V. (2013). The Search for New Biologically Active Substances Among Derivatives of 3-Mercapto-4-Amino- 5-Cyclohexyl-1,2,4-triazole(4h). J. Org. Pharm. Chem., 11, 33-37. Link

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Link

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Link

-

PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

-

Bhat, M. A., Ahmed, M. A., & Al-Omar, M. A. (2014). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research, 23(12), 5263–5274. Link

-

Mague, J. T., Akkurt, M., Al-Wahaibi, L. H., El-Emam, A. A., & Albayati, M. R. (2015). 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. Link

-

Sławiński, J., & Szafrański, K. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 129. Link

-

Mioc, M., Ghiulai, R., Bercean, V., Avram, S., & Kurunczi, L. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry, 6, 373. Link

-

ResearchGate. (n.d.). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-(((3-cyclohexyl-5-mercapto-4h-1,2,4-triazol-4-yl)imino)me)-2,6-dimethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyclohexyl-3-[1-(4-methylphenoxy)ethyl]-1h-1,2,4-triazole-5-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). Retrieved from [Link]

-

Al-Wahaibi, L. H., Blacque, O., Tiekink, E. R. T., & El-Emam, A. A. (2020). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 949–951. Link

-

IUCr. (2024). Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 166–171. Link

-

ResearchGate. (n.d.). Structural features of 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3-phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations. Retrieved from [Link]

Sources

- 1. 119185-58-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 119185-58-9 [chemicalbook.com]

- 3. 119185-58-9|4-Cyclohexyl-3-mercapto-1H-1,2,4-triazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Mercapto-Substituted 1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, particularly when substituted with a mercapto group, represents a cornerstone in heterocyclic chemistry with profound implications for medicinal chemistry. These derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the design and development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological importance, and mechanisms of action of mercapto-substituted 1,2,4-triazole derivatives. It aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through meticulously crafted diagrams to facilitate a deeper understanding and inspire further research in this dynamic field.

The Mercapto-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing systems being of particular interest due to their diverse pharmacological profiles. Among these, the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has garnered significant attention. The incorporation of a mercapto (-SH) or thione (=S) group into the 1,2,4-triazole scaffold gives rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This versatility stems from the unique structural and electronic features of the mercapto-triazole core, which allows for diverse chemical modifications and interactions with various biological targets.

The synthesis of mercapto-substituted 1,2,4-triazoles is typically achieved through the cyclization of thiosemicarbazide derivatives with various reagents.[2] A general synthetic pathway involves the reaction of an acylthiosemicarbazide with a base, such as potassium hydroxide, followed by acidification.[2] This straightforward synthesis allows for the generation of a diverse library of derivatives for biological screening.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Mercapto-triazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[4][5]

Mechanism of Action

The primary antifungal mechanism of triazole derivatives involves the inhibition of the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] By inhibiting this enzyme, mercapto-triazoles disrupt the integrity of the fungal cell membrane, leading to cell death.[6][9] The interaction of the triazole nitrogen with the heme iron in the cytochrome P450 active site is a key feature of this inhibitory action.

The antibacterial mechanism is more varied and can involve the inhibition of essential enzymes or the disruption of other cellular processes. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the triazole ring and the mercapto group significantly influence the antimicrobial spectrum and potency.[1]

Caption: PI3K/AKT Pathway Inhibition by Mercapto-Triazoles.

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of representative mercapto-triazole derivatives against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). [10]

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| MT-5 | MDA-MB-231 | Breast Cancer | 5.2 | [11] |

| MT-6 | A549 | Lung Cancer | 8.7 | [11] |

| MT-7 | HT-29 | Colon Cancer | 3.1 | [12] |

| MT-8 | U937 | Leukemia | 1.5 | [13]|

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds. [10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [10]2. Compound Treatment: Treat the cells with various concentrations of the mercapto-triazole derivative and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Mercapto-triazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. [1][14]

Mechanism of Action

The anti-inflammatory effects of mercapto-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. [15][16]COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective COX inhibitors. [17][18]

Caption: COX-2 Inhibition by Mercapto-Triazoles.

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of several mercapto-triazole derivatives in a carrageenan-induced rat paw edema model, a standard assay for evaluating anti-inflammatory agents.

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| MT-9 | 100 | 73.03 | [1] |

| MT-10 | 50 | 81.81 | [1] |

| MT-11 | 100 | 79.8 | [1] |

| Ibuprofen (Standard) | 50 | 42 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

Mercapto-substituted 1,2,4-triazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and identify novel molecular targets. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- Triazole antifungals. (n.d.). Research Starters - EBSCO.

- Kumar, A., & Singh, R. (2012). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate.

- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central - NIH.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.

- Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2021). Zaporizhzhia State Medical University.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PubMed Central - NIH.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (2025). BenchChem.

- A review: Biological importance of mercapto substituted 1,2,4-triazole derivatives. (2025). ResearchGate.

- Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2010). PubMed Central - NIH.

- Assessment and evaluation of methods used for antimicrobial activity assay. (2024). ResearchGate.

- Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2010). PubMed Central - NIH.

- The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (2015). ResearchGate.

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.

- Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science Publishers.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI.

- Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. (2023). PubMed Central - NIH.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PubMed Central - NIH.

- Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Institutes of Health.

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). PubMed Central.

- Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2006). National Institutes of Health.

- Analgesic and Anti-Inflammatory Activities of Different Triazole Analogues. (n.d.). PharmaTutor.

- Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. (2019). PubMed Central - NIH.

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2007). MDPI.

-

Synthesis, Characterization and Antimicrobial activity of 2-(5-Mercapto-3-subsituted-1,5-dihydro-T[2][6][7]riazole-3-thiol. (2014). ResearchGate. Retrieved from

- Synthesis of New S-alkylated-3-mercapto-1,2,4-triazole Derivatives Bearing Cyclic Amine Moiety as Potent Anticancer Agents. (2012). Ovid.

- In Vitro Assay Development for Novel Anti-Cancer Agents. (2025). BenchChem.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health.

- Synthesis of new mercapto triazoles and their derivatives as antiinflammatory agents. (2025). ResearchGate.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2012). MDPI.

- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023). PubMed.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.

- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate.

- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023). Taylor & Francis Online.

- Synthesis and SAR Evaluation of Mercaptotriazolo derivatives as anti-inflammatory agents. (2020). International Journal of ChemTech Research.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (2012). Current Research in Pharmaceutical Sciences.

- Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology.

- Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. (2011). ResearchGate.

- . (2025). BenchChem.

- Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Therapeutic Potential of 1,2,4-Triazol-5-one Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole-5-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of 1,2,4-triazol-5-one derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazol-5-one scaffold in their research and development endeavors.

The 1,2,4-Triazol-5-one Scaffold: A Versatile Pharmacophore

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The introduction of a carbonyl group at the 5-position to form the 1,2,4-triazol-5-one core, often existing in tautomeric equilibrium with its 5-hydroxy-1,2,4-triazole form, provides a scaffold with unique physicochemical properties. This includes the ability to participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking, which are crucial for target binding and biological activity. The synthetic tractability of the 1,2,4-triazol-5-one ring allows for the facile introduction of a wide array of substituents at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Applications: Targeting Key Oncogenic Pathways

1,2,4-triazol-5-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multi-faceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action in Oncology

2.1.1. Kinase Inhibition: A significant number of 1,2,4-triazol-5-one compounds exert their anticancer effects through the inhibition of various protein kinases that are aberrantly activated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival.[3] Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[3]

-

BRAF Kinase: The BRAF kinase is a key component of the RAS-RAF-MEK-ERK pathway, and mutations in the BRAF gene are prevalent in various cancers, including melanoma.[4] Novel 1,2,4-triazole compounds have been designed as inhibitors of mutant BRAF, demonstrating their potential in targeted cancer therapy.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of many cancers.[5] 1,2,4-triazol-5-one derivatives have been reported to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

2.1.2. Induction of Apoptosis: Many 1,2,4-triazol-5-one compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of their ability to disrupt key signaling pathways, leading to the activation of caspases and other pro-apoptotic proteins.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 1,2,4-triazol-5-one derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Key SAR observations include:

-

Substitution at N-4: The introduction of various aryl and substituted aryl groups at the N-4 position has been shown to be crucial for anticancer activity. Electron-withdrawing groups on the phenyl ring can enhance cytotoxicity.

-

Substitution at C-3: The nature of the substituent at the C-3 position plays a vital role in modulating activity. The presence of bulky aromatic or heteroaromatic rings can lead to improved potency.

-

Hybrid Molecules: The conjugation of the 1,2,4-triazol-5-one scaffold with other known anticancer pharmacophores has proven to be a successful strategy for developing novel and potent anticancer agents.[6]

Tabulated Anticancer Activity Data

| Compound ID | Substituent at C-3 | Substituent at N-4 | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Pyridine | 4-Bromobenzylthio | B16F10 (Melanoma) | 41.12 | [7] |

| HB5 | Mefenamic acid moiety | Substituted phenyl | HepG2 (Hepatocellular Carcinoma) | Low µM range | [3] |

| 7e | Phenyl | 4-Bromophenyl | MCF-7 (Breast), Hela (Cervical), A549 (Lung) | Potent activity | [8] |

| B4 | 2,4-Dichlorophenyl | Amino | MCF-7 (Breast) | 20.35 | [9] |

Signaling Pathway Diagrams

Caption: COX-2 Inflammatory Pathway and Inhibition by 1,2,4-Triazol-5-one Derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of 1,2,4-triazol-5-one derivatives against COX-1 and COX-2 enzymes. [10] Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds (1,2,4-triazol-5-one derivatives) dissolved in DMSO

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme and Compound Incubation: In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations or a vehicle control (DMSO) in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-triazol-5-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [11]

Mechanism of Action in Antimicrobial Therapy

The antimicrobial mechanism of 1,2,4-triazol-5-one derivatives can vary depending on the specific compound and the target organism.

-

Inhibition of Essential Enzymes: Some derivatives are thought to inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Certain compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to cell lysis.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-triazol-5-one derivatives is highly dependent on the nature of the substituents on the triazole ring. [11]

-

Halogen and Nitro Groups: The presence of electron-withdrawing groups like halogens and nitro groups on aryl substituents can enhance antibacterial and antifungal activity. [12]* Thione/Thiol Tautomerism: The thione/thiol tautomerism of related 1,2,4-triazole-5-thione derivatives plays a significant role in their antimicrobial action.

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell walls and membranes.

Tabulated Antimicrobial Activity Data

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 39c | Fused thiadiazine | E. coli | 3.125 | [13] |

| 39h | Fused thiadiazine | P. aeruginosa | 3.125 | [13] |

| 46a, 47d | Schiff bases | C. albicans | 3.125 | [13] |

| 5b | (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | P. fluorescens | 0.4 - 3.3 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazol-5-one derivatives against bacteria and fungi using the broth microdilution method.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (1,2,4-triazol-5-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain according to established guidelines (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of 1,2,4-Triazol-5-one Derivatives

A variety of synthetic routes have been developed for the preparation of 1,2,4-triazol-5-one derivatives. One common and effective method involves the cyclization of hydrazinecarboxamides.

General Synthesis Workflow

Caption: General workflow for the synthesis of 3,4-disubstituted 1,2,4-triazol-5(4H)-ones.

Experimental Protocol: Synthesis of 3,4-Disubstituted 1,2,4-Triazol-5(4H)-ones

This protocol describes the synthesis of 3,4-disubstituted 1,2,4-triazol-5(4H)-ones via the dehydrocyclization of hydrazinecarboxamides. [1] Step 1: Synthesis of Hydrazinecarboxamides

-

To a solution of the appropriate aralkanoic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add the corresponding aryl or alkyl isocyanate (1 equivalent).

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The resulting hydrazinecarboxamide intermediate can be isolated by filtration or evaporation of the solvent.

Step 2: Dehydrocyclization to form the 1,2,4-Triazol-5-one Ring

-

Dissolve the synthesized hydrazinecarboxamide in a 2 N sodium hydroxide solution.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours).

-

After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 3,4-disubstituted 1,2,4-triazol-5(4H)-one product.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion and Future Perspectives

The 1,2,4-triazol-5-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation in the fields of oncology, inflammation, and infectious diseases. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules and the elucidation of additional mechanisms of action will undoubtedly pave the way for the clinical translation of 1,2,4-triazol-5-one-based therapeutics.

References

-

1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... - ResearchGate. [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. [Link]

-

A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... | Download Scientific Diagram - ResearchGate. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. [Link]

-

Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Link]

-

The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. [Link]

-

Synthesis, crystal structure, anti-inflammatory and anti-hyperglycemic activities of novel 3,4-disubstituted 1,2,4-triazol-5(4H)-one derivatives - PubMed. [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives - Current Research in Pharmaceutical Sciences. [Link]

-

New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - IBISS RADaR. [Link]

-

New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b]T[11][15][16]riazol-6(5H)ones as Possible Anti-Inflammatory Agents. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. [Link]

-

SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. - ResearchGate. [Link]

-

Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. [Link]

-

4 -Overview of PI3K-AKT-mTOR signalling pathway: Class I PI3Ks are... - ResearchGate. [Link]

-

Schematic diagram of EGFR signaling pathway.[14] Growth factor binding... - ResearchGate. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. [Link]

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. [Link]

-

Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. [Link]

-

Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PubMed Central. [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

-

The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC - PubMed Central. [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. [Link]

-

Schematic representation of the COX‐2 cyclooxygenase active site,... - ResearchGate. [Link]

-

Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. [Link]

-

Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine Bazı Ester Etoksikarbonil Hidrazonlar - DergiPark. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. [Link]

-

Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. [Link]

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]

-

Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides - PubMed. [Link]

-

Schematic representation of signaling pathways in biliary tract cancer,... - ResearchGate. [Link]

-

Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO - ResearchGate. [Link]

-

Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[11][15][16]riazino[5,6-b]quinoline Derivatives - ResearchGate. [Link]

Sources

- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. bpasjournals.com [bpasjournals.com]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secure Verification [radar.ibiss.bg.ac.rs]

- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of 4-Substituted-3-Mercapto-1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] When functionalized with a mercapto (-SH) or thione (-C=S) group at the 3-position and a variable substituent at the 4-position, this heterocyclic system gives rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted-3-mercapto-1,2,4-triazoles, focusing on how molecular modifications, particularly at the N4-position, dictate their efficacy as antimicrobial, antifungal, and anticancer agents. We will explore the causal links between substituent properties—such as electronics, sterics, and lipophilicity—and biological outcomes, supported by experimental data and mechanistic insights. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The 1,2,4-Triazole-3-thione Scaffold: A Pharmacological Hub

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its dipole character, hydrogen bonding capacity, and metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[5][6] The presence of a mercapto/thione group at the C3-position and a customizable substituent at the N4-position creates three critical domains for modulating biological activity.

-

The Triazole Core: Acts as a rigid scaffold, positioning the other functional groups for optimal interaction with biological receptors. Its polar nature can enhance solubility and improve the overall pharmacological profile of the molecule.[6]

-

The 3-Mercapto/Thione Group: This group is a key pharmacophoric element. It exists in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This functionality is crucial for coordinating with metal ions in metalloenzymes or forming hydrogen bonds with active site residues.[7]

-

The 4-Substituent (R): This is the primary point of diversification and the main determinant of the compound's specific activity and potency. By varying the nature of the R group (alkyl, aryl, heteroaryl, etc.), researchers can fine-tune the molecule's properties to target different biological systems.

Below is a diagram illustrating the core structure and the key points of interaction and modification.

Caption: General workflow for synthesizing the triazole core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is profoundly influenced by the nature of the substituent at the N4-position. Below, we dissect the SAR for key therapeutic areas.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. The SAR for this class reveals several key trends:

-

Aromatic Substituents: The presence of an aryl group at the N4-position is often associated with significant antibacterial activity. Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO2) on the phenyl ring tend to enhance activity. [4]This is likely due to increased lipophilicity, which facilitates passage through bacterial cell membranes, and favorable electronic interactions with the target site. For instance, compounds with 4-chlorophenyl or 2-chlorophenyl groups have demonstrated potent activity against strains like Staphylococcus aureus and Bacillus subtilis. [4]* Bulky and Heterocyclic Groups: The introduction of bulky groups or additional heterocyclic rings (like benzothiazole or indole) at the N4-position can also lead to potent antibacterial agents. [8][9]These larger moieties may provide additional binding interactions (e.g., van der Waals, pi-stacking) with the target enzyme or receptor, thereby increasing potency.

-

Schiff Base Formation: The 4-amino substituted triazoles serve as versatile intermediates for creating Schiff bases. Condensation with various aldehydes can yield derivatives with broad-spectrum antibacterial activity. Schiff bases containing nitrophenyl groups have shown particularly strong activity against S. epidermidis. [9] Table 1: Representative SAR Data for Antibacterial Activity

| 4-Substituent (R) | Target Organism | Activity (MIC, µg/mL) | Key Insight | Reference |

| 4-Chlorophenyl | S. aureus | 6.25 - 12.5 | EWG enhances activity. | [4] |

| 4-Nitrophenyl | S. epidermidis | 9 | Potent activity from Schiff base. | [9] |

| Benzothiazolyl-methyl | S. aureus, E. coli | Moderate | Bulky heterocyclic group is favorable. | [1] |

| Adamantyl-Schiff Base | B. subtilis | 1 - 2 | Lipophilic, bulky group shows high potency. | [9] |

Antifungal Activity

The 1,2,4-triazole ring is famously the core of many "azole" antifungal drugs like fluconazole and itraconazole. [10][11]For the 3-mercapto derivatives, the SAR follows specific patterns:

-

Mechanism of Action: A primary target for many azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). The triazole's N4 atom is believed to coordinate with the heme iron atom in the enzyme's active site, inhibiting ergosterol biosynthesis and disrupting the fungal cell membrane.

-

Influence of N4-Aryl Groups: Similar to antibacterial activity, the presence of an aryl group at the N4-position is critical. Studies have shown that electron-withdrawing groups, particularly halogens at the para position of the phenyl ring, result in promising antifungal effects. A 4-(4-chlorophenyl) substituted derivative displayed excellent activity against Candida albicans and Aspergillus fumigatus. [5][8]* Hybrid Molecules: Combining the triazole-thione scaffold with other known antifungal pharmacophores, like benzothiazole, can lead to synergistic effects and highly potent compounds. [5]

Anticancer Activity

The antiproliferative properties of 4-substituted-3-mercapto-1,2,4-triazoles are a significant area of research. [12][13]The SAR for anticancer activity is often cell-line specific but reveals important trends.

-

Aromatic and Heteroaromatic Rings: The introduction of aromatic systems at the N4-position is a common strategy. These planar structures can act as intercalating agents or interact with hydrophobic pockets in enzymes like kinases.

-

Induction of Apoptosis: Mechanistic studies have shown that some derivatives induce apoptosis (programmed cell death) in cancer cells. For example, certain 4-aryl substituted compounds have been shown to trigger the intrinsic apoptotic pathway through caspase-3 activation and mitochondrial membrane depolarization. [12]* Cell Cycle Arrest: Other derivatives have been found to cause cell cycle arrest, often in the G1 or sub-G1 phase, preventing cancer cells from proliferating. [12]* Hydrazone Moiety: The incorporation of a hydrazone moiety, often by modifying the C3-mercapto group, has yielded compounds with potent cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. [6]Derivatives bearing a 2-hydroxy-5-nitrobenzene moiety were identified as particularly active. [6] Table 2: Representative SAR Data for Anticancer Activity

| 4-Substituent (R) | Cell Line | Activity (IC50, µM) | Proposed Mechanism | Reference |

| Phenyl (as part of a larger system) | HCT 116 (Colon) | 4.36 | Cytotoxicity | [3] |

| Adamantyl | Various | Potent & Selective | Cell Cycle Arrest (G1) | [12] |

| 4-Aryl | Various | Varies | Apoptosis Induction | [12] |

| Hydroxylated Substituent | MCF-7 (Breast) | 122.7 | Enzyme Inhibition | [12] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential.

Protocol: General Synthesis of a 4-Aryl-3-mercapto-1,2,4-triazole

Objective: To synthesize 4-(4-chlorophenyl)-3-mercapto-5-substituted-1,2,4-triazole.

Materials:

-

Substituted acid hydrazide (10 mmol)

-

4-chlorophenyl isothiocyanate (10 mmol)

-

Ethanol (50 mL)

-

Sodium Hydroxide (2N solution, 40 mL)

-

Concentrated Hydrochloric Acid

-

Distilled water

Procedure:

-

Step 1: Thiosemicarbazide Formation. A mixture of the acid hydrazide (10 mmol) and 4-chlorophenyl isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC.

-

Step 2: Isolation. After cooling, the precipitated solid (1-(acyl)-4-(4-chlorophenyl)thiosemicarbazide) is filtered, washed with cold ethanol, and dried.

-

Step 3: Cyclization. The dried thiosemicarbazide (8 mmol) is added to a 2N aqueous sodium hydroxide solution (40 mL) and refluxed for 6-8 hours.

-

Step 4: Precipitation and Purification. The reaction mixture is cooled to room temperature and filtered to remove any impurities. The clear filtrate is then carefully acidified with concentrated HCl to a pH of 4-5.

-

Step 5: Final Product. The resulting precipitate (the target triazole) is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product is recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

-

Synthesized triazole compounds

-

Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) or RPMI-1640 medium

-

96-well microtiter plates

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Resazurin or INT dye (for viability indication)

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum), negative (broth only), and standard drug controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: After incubation, a viability indicator (like resazurin) is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (indicated by no color change).

Conclusion and Future Perspectives

The 4-substituted-3-mercapto-1,2,4-triazole scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for rational drug design:

-

The N4-aryl substituent is a critical determinant of activity, with electron-withdrawing groups often enhancing potency in antimicrobial and antifungal contexts.

-

The incorporation of bulky, lipophilic, and additional heterocyclic moieties can provide new binding interactions and improve the pharmacological profile.

-

The scaffold serves as a versatile platform for creating hybrid molecules and Schiff bases , expanding the accessible chemical space and potential biological targets.

Future research should focus on exploring novel and diverse substitutions at the N4-position, conducting detailed mechanistic studies to identify specific molecular targets, and optimizing lead compounds for improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic system holds significant promise for addressing urgent medical needs, including the rising threat of antimicrobial resistance and the demand for more effective cancer therapies.

References

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (2025). RSC Publishing - The Royal Society of Chemistry. [Link]

-

1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. (2021). Polycyclic Aromatic Compounds. [Link]

-

1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. (2021). Taylor & Francis Online. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health (NIH). [Link]

-

Overview of Mercapto-1,2,4-Triazoles. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2023). Infectious Diseases and Clinical Microbiology. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Preprints.org. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health (NIH). [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central (PMC). [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (2006). Semantic Scholar. [Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. [Link]

-

Synthesis of new derivatives of 1,2,4-triazole-3-thione. (2023). ResearchGate. [Link]

-

The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). (n.d.). ResearchGate. [Link]

-

(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (2018). ResearchGate. [Link]

-

Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (2024). PubMed Central (PMC). [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Research Square. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2020). PubMed Central (PMC). [Link]

-

Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (2021). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of 1,2,4-Triazoles. (2020). ResearchGate. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mecha ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02512E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Antifungal Properties of Substituted 1,2,4-Triazoles: From Mechanism to Experimental Validation

Introduction

The rise of invasive fungal infections, particularly in immunocompromised individuals, presents a significant and growing challenge to global public health.[1][2] Compounding this threat is the emergence of multi-drug resistant fungal pathogens, which can render existing therapeutic options ineffective.[1][3] This escalating crisis underscores the urgent need for the development of novel, more potent, and safer antifungal agents.[4][5] In the landscape of medicinal chemistry, the 1,2,4-triazole ring system has emerged as a "privileged scaffold"—a core molecular structure that is a recurring motif in a wide array of clinically successful drugs.[6][7] Its derivatives, including blockbuster drugs like fluconazole and voriconazole, form the backbone of modern systemic antifungal therapy.[2][8]

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. It moves beyond a mere survey of the field to offer a detailed examination of the core mechanism of action, the nuances of structure-activity relationships (SAR), the challenge of fungal resistance, and the validated experimental protocols necessary to advance new chemical entities from the bench to potential clinical relevance.

Chapter 1: The Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The efficacy of 1,2,4-triazole antifungals is rooted in their ability to selectively disrupt a biochemical pathway vital to fungi but absent in humans. The target is the synthesis of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[9][10] Ergosterol is critical for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Its depletion compromises the cell membrane, leading to inhibited growth and, ultimately, cell death.[10][11]

The key enzyme in this pathway is a fungal cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][12][13] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in its conversion to ergosterol.[4][9]

Substituted 1,2,4-triazoles function as potent and specific inhibitors of CYP51.[4][13] The mechanism of inhibition is elegant and precise: the nitrogen atom at the N4 position of the triazole ring coordinates directly with the heme iron atom located in the active site of the CYP51 enzyme.[6][14] This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the entire ergosterol biosynthesis pathway.[12] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane structure and function.[6][11]

Chapter 2: Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The antifungal potency of a 1,2,4-triazole derivative is not determined by the triazole ring alone but by the intricate interplay of its various substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to the rational design of new, more effective drug candidates.[5][6] The general pharmacophore consists of the essential 1,2,4-triazole head, a flexible N1-substituted linker, and one or more lipophilic side chains that anchor the molecule within the active site of CYP51.

Key Pharmacophoric Elements:

-

The 1,2,4-Triazole Ring: This is the essential component responsible for coordinating with the heme iron of the CYP51 enzyme. Its presence is non-negotiable for this class of antifungals.[6]

-

The Hydroxyl Group: A tertiary hydroxyl group, beta to the triazole ring (as seen in fluconazole and voriconazole), often forms a critical hydrogen bond with amino acid residues in the active site, enhancing binding affinity.

-

The N1-Substituent Core: This linker section, often a propan-2-ol backbone, correctly orients the triazole and the side chains within the binding pocket.

-

Halogenated Phenyl Groups: The presence of one or two halogenated phenyl rings is a hallmark of potent triazoles. These lipophilic groups form extensive hydrophobic and van der Waals interactions within the enzyme's substrate channel.[15] Fluorine atoms are particularly common and can also form hydrogen bonds, as seen with the interaction between the difluorophenyl group of a derivative and Gly307 in Candida albicans CYP51.[15]

-

Side-Chain Modifications: The "third arm" of the molecule, extending from the core, offers significant scope for modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. For instance, the addition of a 4-(4-substitutedphenyl)piperazine side chain has led to novel derivatives with potent activity.[16]

SAR studies have revealed that specific substitutions can dramatically influence antifungal activity. For example, the incorporation of electron-withdrawing groups like -NO₂ and -CF₃ on an aromatic side chain has been shown to result in more effective antifungal activity.[6]

Table 1: Representative SAR Data for Substituted 1,2,4-Triazoles

| Compound Reference | Key Substituents | Test Organism | MIC (µg/mL) | Citation(s) |

| Fluconazole (Control) | - | Candida albicans | 0.25 - 2.0 | [16] |

| Voriconazole (Control) | - | Candida albicans | 0.03 - 0.25 | [16] |

| Voriconazole (Control) | - | Cryptococcus neoformans | 0.0156 | [16] |

| Compound 7 | 4-(4-chlorophenyl)piperazine side chain | C. neoformans | 0.0156 | [16] |

| Compound 21 | 4-(4-fluorophenyl)piperazine side chain | C. neoformans | 0.0156 | [16] |

| 1,2,3-benzotriazine-4-one hybrid | 7-NO₂ group | C. albicans | 0.0156 - 2.0 | [6] |

| 1,2,3-benzotriazine-4-one hybrid | 7-CF₃ group | C. neoformans | 0.0156 - 2.0 | [6] |

| Compound AS-14 | 5-nitrobenzaldehyde derivative | Wheat gibberellic | 5.33 | [17] |

Chapter 3: The Challenge of Antifungal Resistance

The clinical utility of triazoles is increasingly threatened by the global rise of antifungal resistance.[12][18] This resistance can be intrinsic (natural insensitivity of a fungal species) or acquired through prolonged exposure to the drug.[19] Understanding the molecular underpinnings of resistance is crucial for developing next-generation agents that can circumvent these mechanisms.

Primary Mechanisms of Triazole Resistance:

-

Target Site Modification: The most common mechanism involves point mutations in the ERG11/CYP51 gene.[12] These mutations can alter the amino acid sequence of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs while still allowing the natural substrate, lanosterol, to bind.

-

Overexpression of the Target Enzyme: An increase in the cellular concentration of CYP51, often due to upregulation of the ERG11 gene, means that a higher concentration of the triazole drug is required to inhibit a sufficient proportion of the enzyme population to be effective.[3]

-

Active Drug Efflux: Fungi can develop sophisticated membrane transporter proteins that actively pump the triazole drug out of the cell, preventing it from reaching its intracellular target.[19] These efflux pumps are primarily from two major gene families: the ATP-binding cassette (ABC) transporters (encoded by CDR genes) and the major facilitators (encoded by MDR genes).[19]

-

Development of Bypass Pathways: Although less common, fungi may develop alterations in their sterol biosynthesis pathway that reduce their dependence on the specific step blocked by azoles.

These resistance mechanisms can arise de novo within a patient during long-term therapy or be acquired from the environment.[12][18] The widespread use of azole fungicides in agriculture, which are structurally similar to medical triazoles, is thought to be a major driver of environmental resistance, particularly in ubiquitous molds like Aspergillus fumigatus.[12][20]

Chapter 4: Core Experimental Protocols for Evaluation

The rigorous and standardized evaluation of novel 1,2,4-triazole derivatives is paramount. The following protocols represent the foundational assays for determining antifungal potency and confirming the mechanism of action.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that inhibits approximately 80% of visible fungal growth compared to a drug-free control.[15] It is based on the standardized methods published by the Clinical and Laboratory Standards Institute (CLSI).[21]

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the synthesized 1,2,4-triazole derivative.

-

Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[11] Ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, add 100 µL of RPMI 1640 medium (buffered with MOPS) to wells in columns 1-11.

-

Add 200 µL of the appropriate compound concentration (diluted from the stock in RPMI 1640) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the inoculum-only (positive growth) control. Column 12 contains 200 µL of sterile medium only and serves as the negative control.

-

-

Inoculum Preparation:

-

Grow the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ Colony Forming Units (CFU)/mL in the wells.[22]

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours.[15]

-

-

MIC Determination:

-

Read the plate visually or with a microplate reader at 530 nm.

-